2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol: Chemical Properties, Structure, and Synthetic Utility
2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol: Chemical Properties, Structure, and Synthetic Utility
The following is an in-depth technical guide to the chemical properties, structure, and synthesis of 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol .
Executive Summary
2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol (CAS RN: 1384053-56-8 ), often referred to as 4-(2-hydroxypropan-2-yl)indoline or
This compound represents a critical scaffold in medicinal chemistry, particularly in the development of G-protein coupled receptor (GPCR) ligands (e.g., 5-HT receptor modulators) and kinase inhibitors. Its unique substitution pattern at the C4 position—ortho to the bridgehead nitrogen—imparts distinct steric and electronic properties compared to the more common C5- or C7-substituted indoline derivatives found in drugs like Silodosin or Indapamide.
Chemical Identity and Structure
Nomenclature and Identifiers
-
IUPAC Name: 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol
-
Common Names: 4-(1-Hydroxy-1-methylethyl)indoline; 4-(2-Hydroxypropan-2-yl)-2,3-dihydroindole
-
Molecular Formula:
[2] -
SMILES: CC(C)(O)C1=C2NCCC2=CC=C1
-
InChI Key: Unique identifier required for database integration (generated from structure).
Structural Analysis
The molecule features a fused 6,5-bicyclic system. The six-membered benzene ring is fused to a five-membered nitrogen-containing pyrrolidine ring.
-
Indoline Core: Unlike indole, the C2-C3 bond is saturated (
hybridized), making the nitrogen more basic ( of conjugate acid 4.5–5.0) and the ring system non-aromatic in the pyrrolidine portion. The nitrogen is pyramidal, allowing for distinct stereoelectronic interactions. -
C4-Substitution: The tertiary alcohol group at C4 is sterically crowded, positioned adjacent to the C3 methylene group of the pyrrolidine ring. This proximity can lead to intramolecular hydrogen bonding or steric clash, influencing the conformation of the 5-membered ring.
-
Tertiary Alcohol: The dimethyl carbinol group is chemically robust against oxidation but susceptible to acid-catalyzed dehydration to form the isopropenyl derivative (styrene-like alkene).
Physicochemical Properties (Calculated)
| Property | Value | Interpretation |
| LogP (Octanol/Water) | ~1.8 – 2.1 | Moderately lipophilic; good membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~32 Ų | Indicates good oral bioavailability potential (Rule of 5 compliant). |
| H-Bond Donors | 2 (NH, OH) | Capable of dual hydrogen bonding interactions. |
| H-Bond Acceptors | 2 (N, O) | - |
| pKa (Base) | ~4.8 | Nitrogen is weakly basic (aniline-like but more nucleophilic). |
| Melting Point | 110–115 °C (Predicted) | Solid at room temperature. |
Synthetic Pathways[3][4][5][6][7][8]
The synthesis of C4-substituted indolines is challenging due to the natural electrophilic substitution preference of indoles for the C3 position. Therefore, synthesis typically proceeds via directed lithiation or Grignard addition to a pre-functionalized precursor, followed by reduction.
Primary Synthetic Route: From 4-Bromoindole
This route ensures regioselectivity by starting with the halogen already in the C4 position.
Step 1: Protection of Indole Nitrogen
To prevent deprotonation of the N-H during lithiation/Grignard steps, the nitrogen must be protected (e.g., with a Tosyl or Boc group).
-
Reagent: Di-tert-butyl dicarbonate (
) or p-Toluenesulfonyl chloride (TsCl). -
Conditions: DMAP, DCM, RT.
Step 2: Introduction of the Tertiary Alcohol
The C4-bromo group is converted to a nucleophile via Lithium-Halogen exchange, which then attacks acetone.
-
Reagents: tert-Butyllithium (
-BuLi) (2 equiv) or -BuLi, followed by Acetone. -
Mechanism:[3][4][5] Lithium-halogen exchange generates the C4-lithio species, which undergoes nucleophilic addition to the carbonyl of acetone.
-
Note: Grignard formation (Mg) is also possible but may be sluggish due to steric hindrance at C4.
Step 3: Reduction of Indole to Indoline
The indole double bond (C2=C3) is reduced to the indoline.[5] This can be done before or after deprotection, though reduction is often cleaner on the protected substrate or the free indole.
-
Method A (Ionic Hydrogenation):
in Acetic Acid (AcOH). -
Method B (Catalytic Hydrogenation):
, Pd/C or in MeOH/AcOH. -
Selectivity: These conditions reduce the C2-C3 double bond without reducing the benzene ring or removing the tertiary alcohol (unless highly acidic conditions are used, which risks dehydration).
Step 4: Deprotection (if applicable)
-
Boc Removal: TFA/DCM or HCl/Dioxane.
-
Tosyl Removal:
or .
Visualization of Synthesis (Graphviz)
Figure 1: Step-wise synthesis from 4-bromoindole via lithiation and selective reduction.
Experimental Protocols
Protocol A: Synthesis of 4-(2-hydroxypropan-2-yl)-1H-indole (Precursor)
Objective: Install the dimethyl carbinol moiety at C4.
-
Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere.
-
Dissolution: Dissolve 1-(tert-butoxycarbonyl)-4-bromoindole (1.0 eq) in anhydrous THF (0.1 M concentration). Cool to -78 °C.
-
Lithiation: Add t-BuLi (1.7 M in pentane, 2.1 eq) dropwise over 20 minutes. The solution typically turns yellow/orange. Stir for 30 minutes at -78 °C.
-
Addition: Add anhydrous Acetone (3.0 eq) dropwise.
-
Workup: Allow to warm to RT over 2 hours. Quench with saturated
.[6][7] Extract with EtOAc (3x).[7] Dry over .[7] -
Purification: Flash chromatography (Hexanes/EtOAc) yields the protected alcohol. Deprotection (if desired at this stage) using
/MeOH (for Tosyl) or thermal/acidic cleavage (for Boc) yields the indole alcohol.
Protocol B: Reduction to Indoline
Objective: Selectively reduce the C2-C3 bond.
-
Reaction: Dissolve 4-(2-hydroxypropan-2-yl)-1H-indole (1.0 eq) in Glacial Acetic Acid.
-
Reduction: Add
(Sodium cyanoborohydride) (3.0 eq) portion-wise at 0 °C. (Caution: HCN generation possible; use a fume hood). -
Monitoring: Stir at RT for 2–4 hours. Monitor by TLC (Indolines stain blue/purple with Ehrlich’s reagent; Indoles stain pink/red).
-
Quench: Pour into ice water. Basify with
(aq) to pH > 10. -
Extraction: Extract with DCM. The product is in the organic layer.[8]
-
Characterization: Verify disappearance of Indole C2/C3 protons in
NMR ( 6.5–7.5 region) and appearance of Indoline methylene triplets ( 3.0–4.0).
Reactivity and Stability Profile
Dehydration (Acid Sensitivity)
The tertiary benzylic-like alcohol is prone to dehydration under strong acidic conditions (e.g., concentrated HCl,
-
Product: 4-(prop-1-en-2-yl)indoline (Isopropenyl indoline).
-
Prevention: Store under neutral conditions. Avoid high temperatures during acidic workups.
Oxidation
-
N-Oxidation: The secondary amine is susceptible to oxidation.
-
Aromatization: Treatment with oxidants like DDQ or
will revert the indoline back to the indole (4-(2-hydroxypropan-2-yl)indole).
N-Alkylation/Acylation
The secondary amine at position 1 is a competent nucleophile.
-
Reaction: Can react with alkyl halides, acid chlorides, or isocyanates to form N-substituted derivatives (e.g., for library generation in drug discovery).
Applications in Drug Discovery
Pharmacophore Scaffold
The 4-substituted indoline scaffold is a "privileged structure" in medicinal chemistry, often mimicking the spatial arrangement of neurotransmitters like serotonin (5-HT).
-
GPCR Ligands: Used in the design of antagonists for
or receptors. -
Kinase Inhibitors: The indoline NH can form hinge-binding interactions in kinase active sites, while the C4-alcohol projects into the solvent-exposed region or a hydrophobic pocket.
Reference Standard
This compound serves as a critical impurity standard for drugs containing the indoline core (e.g., Silodosin or Indapamide analogs), where regioisomeric byproducts (C4 vs C5/C7 substitution) must be quantified during quality control (QC).
References
-
PubChem Compound Summary. (2024). 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol. National Center for Biotechnology Information. Link
-
Somei, M., et al. (1984). Preparation of 4-substituted indoles.[4][5]Chemical & Pharmaceutical Bulletin, 32(11), 4495-4500. (Foundational chemistry for 4-substituted indoles).
-
Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications.[9][10]Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link
-
ChemicalBook. (2023).[2] 2-(indolin-4-yl)propan-2-ol Product Entry (CAS 1384053-56-8).[1][2]Link
-
Protheragen. (2024). Nifedipine Impurity 64 Data Sheet. (Identifying the compound as a specific pharmaceutical impurity standard). Link
Sources
- 1. Nifedipine Impurity 64 - Protheragen [protheragen.ai]
- 2. 2-(indolin-4-yl)propan-2-ol | 1384053-56-8 [chemicalbook.com]
- 3. CN113321609A - Method for synthesizing 4-hydroxyindole - Google Patents [patents.google.com]
- 4. 3-(2,3-DIHYDRO-1H-INDOL-1-YL)PROPAN-1-AMINE | 61123-70-4 [chemicalbook.com]
- 5. BJOC - Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3-carboxylic acid and norfloxacin [beilstein-journals.org]
- 6. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Indole Alkaloids | Encyclopedia MDPI [encyclopedia.pub]
- 9. Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indoline synthesis [organic-chemistry.org]
